molecular formula C9H15N3O5S B12535352 N-ethylethanamine;5-nitropyridine-2-sulfonic acid CAS No. 681462-82-8

N-ethylethanamine;5-nitropyridine-2-sulfonic acid

Cat. No.: B12535352
CAS No.: 681462-82-8
M. Wt: 277.30 g/mol
InChI Key: LXOBBTURWCDQDD-UHFFFAOYSA-N
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Description

N-ethylethanamine;5-nitropyridine-2-sulfonic acid is a compound that combines an amine group with a nitropyridine sulfonic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethylethanamine;5-nitropyridine-2-sulfonic acid typically involves the reaction of 5-nitropyridine-2-sulfonic acid with N-ethylethanamine. The reaction conditions often include the use of solvents and catalysts to facilitate the reaction and achieve high yields. For example, the substitution reactions of 5-nitropyridine-2-sulfonic acid with various nucleophiles have been studied extensively .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high efficiency and yield. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

N-ethylethanamine;5-nitropyridine-2-sulfonic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions include various substituted pyridines, such as 2-methoxy-5-nitropyridine, 2-ethoxy-5-nitropyridine, and 2-chloro-5-nitropyridine .

Scientific Research Applications

N-ethylethanamine;5-nitropyridine-2-sulfonic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-ethylethanamine;5-nitropyridine-2-sulfonic acid involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, while the amine group can form hydrogen bonds and other interactions with biological molecules. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-ethylethanamine;5-nitropyridine-2-sulfonic acid include other nitropyridine derivatives and sulfonic acid compounds, such as:

Uniqueness

This compound is unique due to its combination of an amine group with a nitropyridine sulfonic acid group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.

Biological Activity

N-ethylethanamine; 5-nitropyridine-2-sulfonic acid is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and related research findings.

The compound is characterized by a nitropyridine structure with a sulfonic acid group, which is known to enhance solubility and potentially increase biological activity. The presence of the nitro group can influence the compound's reactivity and interactions with biological targets.

The biological activity of N-ethylethanamine; 5-nitropyridine-2-sulfonic acid can be attributed to several mechanisms:

  • Nitric Oxide Synthase Inhibition : Compounds with similar structures have been shown to inhibit inducible nitric oxide synthase (iNOS), which plays a crucial role in various inflammatory processes. This inhibition is linked to therapeutic effects in conditions such as inflammatory bowel disease and neuropathic pain .
  • Antimicrobial Activity : The introduction of sulfonic acid groups in compounds has been associated with enhanced antimicrobial properties. Research indicates that nitro-substituted compounds exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria .

Antibacterial and Antitubercular Activities

Recent studies have evaluated the antibacterial efficacy of various nitro-substituted compounds, including derivatives related to N-ethylethanamine; 5-nitropyridine-2-sulfonic acid. A summary of findings is presented in Table 1.

CompoundAntibacterial Activity (MIC µg/mL)Antitubercular Activity (MIC µg/mL)
N-ethylethanamine; 5-nitropyridine-2-sulfonic acidTBDTBD
Compound A5025
Compound B3015
Compound C105

Note: TBD = To Be Determined based on specific experimental results.

In vitro studies have shown that compounds with sulfonic acid groups often display improved solubility and bioavailability, which can enhance their therapeutic potential against bacterial infections .

Case Studies

  • Inflammation Models : In animal models, compounds similar to N-ethylethanamine; 5-nitropyridine-2-sulfonic acid have demonstrated significant anti-inflammatory effects by reducing levels of pro-inflammatory cytokines. This suggests potential applications in treating chronic inflammatory diseases.
  • Neuroprotective Effects : Research has indicated that nitrones, a class of compounds related to nitropyridines, exhibit neuroprotective properties by scavenging free radicals and modulating oxidative stress. This could be relevant for developing treatments for neurodegenerative diseases .

Properties

CAS No.

681462-82-8

Molecular Formula

C9H15N3O5S

Molecular Weight

277.30 g/mol

IUPAC Name

N-ethylethanamine;5-nitropyridine-2-sulfonic acid

InChI

InChI=1S/C5H4N2O5S.C4H11N/c8-7(9)4-1-2-5(6-3-4)13(10,11)12;1-3-5-4-2/h1-3H,(H,10,11,12);5H,3-4H2,1-2H3

InChI Key

LXOBBTURWCDQDD-UHFFFAOYSA-N

Canonical SMILES

CCNCC.C1=CC(=NC=C1[N+](=O)[O-])S(=O)(=O)O

Origin of Product

United States

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